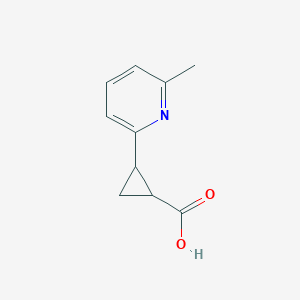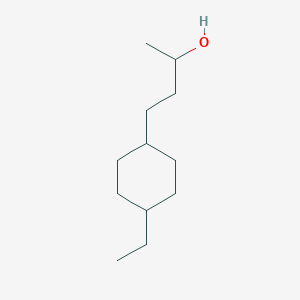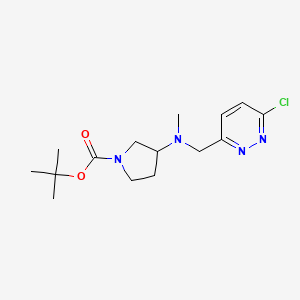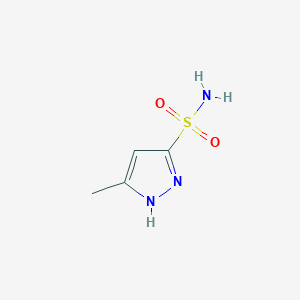![molecular formula C10H13Cl3N2OS B13599174 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a dichlorothiophene ring, an ethyl chain, and a tetrahydropyrimidin-5-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride typically involves multiple steps The process begins with the preparation of the dichlorothiophene intermediate, which is then reacted with an appropriate ethylating agent to form the ethyl-substituted thiophene This intermediate is further subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimidin-5-ol ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques. The scalability of the process is also considered to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms in the dichlorothiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dichlorothiophen-3-yl)ethyltrimethylazanium iodide
- 2-(2,5-Dichlorothiophen-3-yl)ethyl(methoxy)amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyrimidin-5-ol moiety, in particular, is not commonly found in related compounds, making it a valuable subject of study.
Eigenschaften
Molekularformel |
C10H13Cl3N2OS |
|---|---|
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
2-[2-(2,5-dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2OS.ClH/c11-8-3-6(10(12)16-8)1-2-9-13-4-7(15)5-14-9;/h3,7,15H,1-2,4-5H2,(H,13,14);1H |
InChI-Schlüssel |
ZRMZJLOOFVQLPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN=C(N1)CCC2=C(SC(=C2)Cl)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)


![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
amine](/img/structure/B13599175.png)

